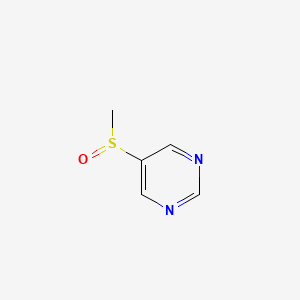

5-(Methylsulfinyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfinylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9(8)5-2-6-4-7-3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZDJNGQQLGHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Methylsulfinyl Pyrimidine

Nucleophilic Substitution Reactions Involving the Sulfinyl Group

The methylsulfinyl group significantly influences the electronic landscape of the pyrimidine (B1678525) ring, dictating its reactivity towards nucleophiles. This influence manifests in reactions occurring directly at the sulfur center and in the activation of the pyrimidine ring itself.

Reactivity at the Sulfinyl Center

The sulfoxide (B87167) functional group possesses a dualistic nature; the oxygen atom is nucleophilic and can be acylated by reagents like anhydrides, while the sulfur(IV) atom is electrophilic. wikipedia.orgnih.gov Nucleophilic attack can occur directly at the sulfur atom, a process often described as an "interrupted Pummerer reaction". nih.gov In this pathway, a nucleophile attacks the activated sulfoxide intermediate at the sulfur atom. nih.gov

In related systems, such as sulfinyl sulfones, the sulfinyl group can be displaced by various nucleophiles. For instance, reactions with amines, azide, and alkoxides can result in the nucleophilic substitution of the sulfinyl group. nih.gov Similarly, Grignard reagents have been shown to displace the sulfinyl group in certain contexts. nih.gov

Pyrimidine Ring Activation and Regioselectivity

The methylsulfinyl group is strongly electron-withdrawing, which lowers the electron density of the pyrimidine ring and activates it towards nucleophilic aromatic substitution. vulcanchem.com This activating effect is a consequence of both inductive and resonance effects. The sulfinyl group enhances the electrophilicity of the carbon atoms in the pyrimidine ring, particularly at the positions ortho (4 and 6) and para (2) to the substituent.

While the sulfinyl group activates the ring, its oxidized counterpart, the methylsulfonyl (–SO₂CH₃) group, is an even more potent activating group and an excellent leaving group. researchgate.net Consequently, in many synthetic applications, the sulfinyl group is first oxidized to a sulfonyl group to facilitate nucleophilic aromatic substitution where the sulfonyl group itself is displaced. smolecule.comrsc.org For example, studies on 2-sulfonylpyrimidines demonstrate their high reactivity toward thiol-containing compounds like cysteine and glutathione (B108866), forming stable adducts under mild conditions. smolecule.comnih.gov The reactivity of these systems can be finely tuned by other substituents on the pyrimidine ring; electron-withdrawing groups at the 5-position dramatically increase reactivity, while strong electron-donating groups can deactivate the ring entirely. nih.gov

Oxidative Transformations of the Sulfinyl Moiety to Sulfonyl

The oxidation of the methylsulfinyl group to the corresponding methylsulfonyl group is a common and synthetically valuable transformation. The resulting 5-(methylsulfonyl)pyrimidine (B15125738) is a versatile intermediate, as the methylsulfonyl group is a strong electron-withdrawing group that further activates the pyrimidine ring and can also serve as a good leaving group in nucleophilic substitution reactions. smolecule.comrsc.org

This oxidation is typically achieved using various oxidizing agents under controlled conditions. Common methods include the use of hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate (B81510), or peracids like meta-chloroperbenzoic acid (m-CPBA). vulcanchem.comnih.govasianpubs.org The reaction conditions are generally mild and provide high yields of the desired sulfone. asianpubs.org

Table 1: Reagents and Conditions for Oxidation of Thioether/Sulfoxide Pyrimidines

| Precursor Type | Oxidizing Agent | Catalyst/Solvent | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|

| 2-Methylthiopyrimidine | Hydrogen peroxide | Sodium tungstate / Acetic acid | Room Temp → Heat | 95% | asianpubs.org |

| 2-Methylthiopyrimidine | m-CPBA | Dichloromethane | 0-20 °C | ~77% | vulcanchem.com |

| 2-Methylthiopyrimidine | Hydrogen peroxide | Sodium tungstate | 70-90 °C | - |

Reductive Pathways of the Sulfinyl Moiety

The sulfinyl group can undergo reduction to the corresponding sulfide (B99878) (–SCH₃). While specific studies on the reduction of 5-(methylsulfinyl)pyrimidine are not prevalent, the reduction of sulfoxides is a well-established transformation in organic synthesis. This can be accomplished with a variety of reducing agents.

In related systems, reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) are mentioned for the reduction of sulfonyl groups and other functionalities on the pyrimidine ring. It is chemically reasonable that similar, or milder, reagents would be effective for the reduction of the sulfinyl group. However, care must be taken with powerful hydrides like LiAlH₄, as they can also reduce the pyrimidine ring itself, leading to dihydropyrimidine (B8664642) derivatives, or other functional groups present on the ring, such as esters or amides. researchgate.net For instance, the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate with LiAlH₄ primarily yields the 1,6-dihydropyrimidine product, leaving the methylthio group intact. researchgate.net

Rearrangement Reactions in Pyrimidine Sulfoxides (e.g., Pummerer-type Rearrangements)

The Pummerer rearrangement is a characteristic reaction of alkyl sulfoxides, which transforms them into α-acyloxythioethers upon treatment with an acylating agent, typically acetic anhydride. wikipedia.orgtcichemicals.com The reaction is initiated by the acylation of the sulfoxide oxygen, which creates a good leaving group. wikipedia.org Subsequent elimination, often facilitated by a base, generates a highly electrophilic thial or thionium (B1214772) ion intermediate. wikipedia.orgtcichemicals.com This intermediate is then trapped by a nucleophile, which is commonly the acetate (B1210297) anion from the anhydride, to yield the final product. wikipedia.org

For this compound, a Pummerer-type rearrangement is mechanistically plausible. The protons on the methyl group attached to the sulfur are acidic enough to be removed in the key elimination step. The general mechanism would proceed as follows:

Activation: The sulfoxide oxygen of this compound attacks the activating agent (e.g., acetic anhydride).

Elimination: A base (e.g., acetate) removes a proton from the methyl group, leading to the formation of a sulfonium (B1226848) ylide, which then eliminates acetic acid to form a reactive sulfenium ion intermediate. cdnsciencepub.com

Nucleophilic Trap: The nucleophile (e.g., acetate) attacks the methylene (B1212753) carbon of the intermediate to give an α-acetoxy sulfide.

This reaction pathway converts the sulfoxide into a functionalized thioether, opening avenues for further synthetic modifications. nih.govacs.org The electrophilic intermediate can also be trapped by other intermolecular or intramolecular nucleophiles. wikipedia.orgnih.gov

Functional Group Interconversions on the Pyrimidine Core

The pyrimidine ring of this compound can undergo various functional group interconversions, provided the sulfinyl group is stable to the reaction conditions. The presence of the sulfinyl group, and more so its sulfonyl analogue, influences the reactivity of other substituents on the ring.

Common transformations include:

Nucleophilic Substitution of Halogens: If a halogen atom is present at another position on the ring (e.g., 2, 4, or 6), it can be displaced by nucleophiles such as amines or thiols. rsc.orgrsc.org The electron-withdrawing nature of the sulfinyl/sulfonyl group facilitates these reactions.

Modification of Carboxylic Acid Derivatives: If the pyrimidine core bears a carboxylic acid or ester group, these can be readily transformed. Esters can be hydrolyzed to carboxylic acids, which can then be converted to amides using coupling agents. vulcanchem.comgoogle.com Conversely, amides can be dehydrated to nitriles. researchgate.netgoogle.com

Reduction of Ring Substituents: Functional groups like esters or ketones on the pyrimidine ring can be reduced to alcohols using hydride reagents. google.commdpi.com As noted earlier, the choice of reagent is critical to avoid unwanted reduction of the pyrimidine ring itself. researchgate.net

Metal-Catalyzed Cross-Coupling: A halogen substituent on the pyrimidine ring can serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of new carbon-carbon bonds. vulcanchem.com Research has demonstrated the utility of pyrimidinyl sulfones as electrophiles in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions.

These interconversions allow for the synthesis of a wide array of complex pyrimidine derivatives, leveraging the this compound scaffold for further molecular elaboration. google.comgoogle.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-(Methylsulfonyl)pyrimidine |

| 5-(Methylthio)pyrimidine (B78358) |

| Acetic anhydride |

| Acetate |

| Acetic acid |

| Allylamine |

| Amidines |

| 4-Amino-5-cyanopyrimidines |

| 6-Amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione |

| 4-Aminopyrimidine-5-carboxamides |

| Azide |

| Benzoyl chloride |

| Bispyribac sodium |

| 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine |

| 2-Chloro-4,6-dimethoxypyrimidine |

| 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate |

| meta-Chloroperbenzoic acid (m-CPBA) |

| Cysteine |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine (DMP) |

| Diethyl malonate |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine |

| 4,6-Dimethoxy-2-methylthiopyrimidine |

| Dimethyl sulfate |

| Ethyl 2-(ethoxymethylene)acetoacetate |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate |

| Ethyl 2-(methylthio)pyrimidine-5-carboxylate |

| Glutathione |

| Grignard reagents |

| Guanidine |

| Hydrogen peroxide |

| Lithium aluminum hydride (LiAlH₄) |

| Methyl carbamimidothioate |

| Neopentylamine |

| Phosphorus oxychloride |

| Pyribenzoxim |

| Pyridine |

| Sodium borohydride |

| Sodium methyl mercaptide |

| Sodium tungstate |

| Thionyl chloride |

| Thiourea |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylsulfinyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-(Methylsulfinyl)pyrimidine by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of a related compound, ethyl-4-methyl-phenyl-2-(substituted sulfinyl)pyrimidine-5-carboxylate, shows characteristic signals that help in understanding the proton environments in similar pyrimidine (B1678525) structures. For instance, the methyl group protons of the pyrimidine ring typically appear as a singlet. In one derivative, this signal is observed at 2.59 ppm. The protons of an ethyl ester group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, as seen at 1.04 ppm and 4.22 ppm, respectively. Aromatic protons present a more complex pattern, often appearing as multiplets in the range of 7.41-7.85 ppm. asianpubs.org

The chemical shifts in ¹H NMR are influenced by the electronic effects of substituents on the pyrimidine ring. Electron-withdrawing groups will generally shift the signals of nearby protons to a lower field (higher ppm value), while electron-donating groups will cause an upfield shift (lower ppm value). The number of neighboring protons determines the splitting pattern (multiplicity) of a signal, following the n+1 rule. jeol.com

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Pyrimidine Derivative asianpubs.org

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (Ester) | 1.04 | Triplet | 7.1 |

| CH₃ (Pyrimidine) | 2.59 | Singlet | - |

| CH₂ (Ester) | 4.22 | Quartet | 7.0 |

| Aromatic-H | 7.41-7.48 | Multiplet | - |

| Aromatic-H | 7.56-7.67 | Multiplet | - |

| Aromatic-H | 7.85 | Triplet | 6.6 |

¹³C NMR Spectral Analysis and Carbon Environments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the ¹³C NMR spectrum of ethyl-4-methyl-phenyl-2-(substituted sulfinyl)pyrimidine-5-carboxylate, the carbonyl carbon of the ester group is typically found at a low field, around 164.1 ppm. The carbons of the pyrimidine ring appear in the aromatic region, with a notable signal for the carbon attached to the sulfur atom (C-S) at approximately 178.1 ppm. The methyl carbon of the pyrimidine ring is observed at a much higher field, around 22.8 ppm, while the ethyl ester carbons appear at approximately 13.8 ppm (CH₃) and 62.7 ppm (CH₂). asianpubs.org A study on 4- and 5-substituted pyrimidines provides further data on the chemical shifts and carbon-proton coupling constants, which are crucial for complete spectral assignment. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Pyrimidine Derivative asianpubs.org

| Carbon Environment | Chemical Shift (δ, ppm) |

| CH₃ (Ester) | 13.8 |

| CH₃ (Pyrimidine) | 22.8 |

| CH₂ (Ester) | 62.7 |

| Aromatic/Pyrimidine C | 116.8 - 136.2, 160.8, 166.5 |

| C=O (Ester) | 164.1 |

| C-S (Pyrimidine) | 178.1 |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Structural Confirmation

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

The application of these 2D NMR techniques allows for the unambiguous assignment of the complex spectra of substituted pyrimidines, as demonstrated in studies of related pyrazolo[3,4-d]pyrimidines. core.ac.uk

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized compound. For instance, in the characterization of a related pyrimidine derivative, HRMS was used to confirm the calculated molecular formula. beilstein-journals.org

Fragmentation Patterns and Structural Information

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments is unique to the molecule's structure and can provide valuable information for its identification. For a compound like this compound, common fragmentation pathways would likely involve the loss of the methylsulfinyl group or cleavage of the pyrimidine ring. The mass spectrum of ethyl-4-methyl-phenyl-2-(substituted sulfinyl)pyrimidine-5-carboxylate showed a molecular ion peak (M⁺+1) at m/z 385.0, confirming its molecular weight. asianpubs.org Analysis of the fragmentation patterns in the mass spectra of various pyrimidine derivatives helps in confirming their proposed structures. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides valuable information about its pyrimidine core, the methyl group, and the crucial sulfinyl functional group.

The analysis of related pyrimidine derivatives allows for the assignment of characteristic vibrational frequencies. The pyrimidine ring itself exhibits a series of characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic ring are expected in the 1600-1400 cm⁻¹ region.

The most distinctive feature in the IR spectrum of this compound is the sulfoxide (B87167) (S=O) group. The S=O stretching vibration is known to produce a strong absorption band, typically in the range of 1070-1030 cm⁻¹. The exact position of this band can be influenced by the electronic environment, including conjugation with the pyrimidine ring. For instance, in related pyrimidine sulfonamide derivatives, the S=O stretching frequency has been observed around 1344-1346 cm⁻¹. jocpr.com The aliphatic C-H stretching and bending vibrations of the methyl group are also expected in their characteristic regions, typically around 2900-3000 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound This table is based on characteristic frequencies for functional groups found in similar molecules.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyrimidine Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Methyl Group (-CH₃) | 3000 - 2850 |

| C=N Stretch | Pyrimidine Ring | 1600 - 1500 |

| C=C Stretch | Pyrimidine Ring | 1500 - 1400 |

| S=O Stretch | Sulfinyl Group | 1070 - 1030 |

| C-S Stretch | Methylsulfinyl Group | 800 - 600 |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound is not widely published, extensive studies on closely related methylsulfonyl pyrimidine derivatives offer significant insights into its expected solid-state structure. researchgate.netiucr.orgasianpubs.orgnih.gov

Bond Lengths, Bond Angles, and Torsion Angles

The precise geometry of this compound can be predicted by examining data from analogous structures. The bond lengths within the pyrimidine ring are expected to reflect its aromatic character, with C-N bonds being shorter than typical C-N single bonds and C-C bonds having lengths intermediate between single and double bonds.

The geometry around the sulfur atom is of particular interest. In a related methylsulfonyl pyrimidine derivative, the S—C bond lengths involving the sulfonyl group were reported to be approximately 1.744 Å to 1.762 Å. iucr.org The S=O bond lengths in sulfonyl groups are typically around 1.42 Å to 1.43 Å. iucr.orgiucr.org The C-S-O and O-S-O bond angles in a sulfonyl group are close to the tetrahedral angle of 109.5°, though distortions are common due to crystal packing effects. The torsion angles involving the pyrimidine ring and the methylsulfinyl substituent would define the substituent's orientation, which is often a twist conformation relative to the ring plane to minimize steric hindrance. iucr.org

Table 2: Representative Bond Parameters from Related Methylsulfonyl Pyrimidine Structures Data extracted from crystallographic studies of analogous compounds for illustrative purposes. researchgate.netiucr.orgiucr.org

| Parameter | Bond/Atoms | Typical Value |

| Bond Length | S-C (sulfonyl to methyl) | ~ 1.75 Å |

| Bond Length | S-C (sulfonyl to pyrimidine) | ~ 1.78 Å |

| Bond Length | S=O (sulfonyl) | ~ 1.43 Å |

| Bond Angle | C-S-C | ~ 104° |

| Bond Angle | O-S-O | ~ 120° |

| Dihedral Angle | Pyrimidine Ring / Phenyl Ring | 26° - 42° |

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of this compound is expected to be governed by a network of weak intermolecular interactions. The polar sulfinyl group (S=O) is a potent hydrogen bond acceptor. Consequently, C—H⋯O hydrogen bonds are highly probable, where hydrogen atoms from the pyrimidine ring or the methyl group of an adjacent molecule interact with the sulfinyl oxygen atom. researchgate.netiucr.org Such interactions are a recurring motif in the crystal structures of sulfonyl-substituted pyrimidines, linking molecules into chains, sheets, or more complex three-dimensional frameworks. asianpubs.orgiucr.org

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings of adjacent molecules may also play a crucial role in the supramolecular assembly. mdpi.com These interactions occur when rings stack in a parallel or offset fashion, contributing to the stability of the crystal lattice. The interplay between directional hydrogen bonds and less directional van der Waals forces, including π-π stacking, ultimately determines the final crystal architecture.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This technique provides a crucial verification of a compound's empirical formula and purity. For this compound, the molecular formula is C₅H₆N₂OS, with a molecular weight of 142.18 g/mol .

The theoretical elemental composition is calculated from the molecular formula and atomic weights of the constituent elements. An experimental analysis of a pure sample is expected to yield percentage values that are in close agreement (typically within ±0.4%) with these calculated values. This correspondence confirms the identity and compositional integrity of the synthesized compound, a standard practice seen across the characterization of novel pyrimidine derivatives. jocpr.commdpi.comijcrcps.comresearchgate.net

Table 3: Calculated Elemental Composition of this compound (C₅H₆N₂OS)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 42.24% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 4.25% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.70% |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.25% |

| Sulfur | S | 32.06 | 1 | 32.06 | 22.55% |

| Total | 142.176 | 100.00% |

Computational Chemistry and Theoretical Investigations of 5 Methylsulfinyl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations are a cornerstone in the computational analysis of 5-(methylsulfinyl)pyrimidine, offering a detailed understanding of its electronic characteristics. These calculations are foundational for geometry optimization, frontier molecular orbital analysis, and molecular electrostatic potential mapping.

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical first step in computational studies to determine the most stable three-dimensional arrangement of a molecule. For pyrimidine (B1678525) derivatives, methods like DFT with the B3LYP functional and various basis sets such as 6-311G(d,p) are commonly used to find the minimum energy conformation. nih.govrsc.org The process involves adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.

Conformational analysis reveals the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. In this compound, the methylsulfinyl group has rotational flexibility around the carbon-sulfur bond, leading to different conformers. Theoretical studies help identify the most stable conformer by comparing their calculated energies. iu.edu.sanih.gov For instance, in related pyrimidine structures, the pyrimidine ring can adopt conformations like an envelope form, especially when substituted with bulky groups. researchgate.net The stability of these conformations is often influenced by intramolecular interactions, such as hydrogen bonds. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative Note: This table is illustrative and based on typical values found in DFT studies of similar pyrimidine compounds, as direct data for this compound was not available.

| Parameter | Bond Length (Å) - DFT | Bond Angle (°) - DFT |

| C-N (pyrimidine ring) | 1.314 - 1.363 | - |

| N-C-N (pyrimidine ring) | - | 115.0 - 128.0 |

| C-S | ~1.788 | - |

| S-O | ~1.447 | - |

| C-S-O | - | ~106.0 |

Data compiled from studies on similar pyrimidine sulfonamides. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. irjweb.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the opposite. researchgate.net For pyrimidine derivatives, DFT calculations are used to determine these orbital energies. irjweb.comresearchgate.net The analysis of HOMO and LUMO distributions shows where electrophilic and nucleophilic attacks are most likely to occur. wuxibiology.com In many pyrimidine systems, the HOMO is often located over the pyrimidine ring and substituent atoms, while the LUMO is distributed over the pyrimidine ring, indicating that it can act as both an electron donor and acceptor. irjweb.com This dual nature facilitates eventual charge transfers within the molecule. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative Note: This table presents typical values from DFT calculations on related pyrimidine compounds. Specific values for this compound would require a dedicated study.

| Parameter | Energy (eV) |

| EHOMO | ~ -6.3 |

| ELUMO | ~ -0.9 |

| Energy Gap (ΔE) | ~ 5.4 |

Values are based on data for N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine and 5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol. irjweb.comvulcanchem.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netwalisongo.ac.id Green and yellow areas represent neutral and slightly electron-rich zones, respectively. researchgate.net

For pyrimidine derivatives, MEP analysis often reveals negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfinyl or sulfonyl group, identifying them as nucleophilic centers. vulcanchem.comresearchgate.net Conversely, the hydrogen atoms and parts of the carbon framework may show positive potential, indicating electrophilic sites. walisongo.ac.id These maps provide crucial insights into how the molecule will interact with other molecules, including receptors or enzymes. chemrxiv.org

Vibrational Frequencies and Spectroscopic Correlation Studies (e.g., DFT-IR, DFT-NMR)

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules, which can then be correlated with experimental infrared (IR) and Raman spectra. nih.govmdpi.com This correlation helps in the definitive assignment of vibrational modes to specific bonds and functional groups within the molecule. iu.edu.satau.ac.il For pyrimidine derivatives, theoretical calculations at levels like B3LYP/6-311G(d,p) have shown good agreement with experimental data. mdpi.com

The calculated vibrational spectra can predict the positions of key stretching and bending frequencies, such as C-H, C=N, and C-N vibrations in the pyrimidine ring. mdpi.com For this compound, this would also include the characteristic S=O stretching frequency. Discrepancies between calculated (gas-phase) and experimental (solid-state) spectra can often be attributed to intermolecular interactions, such as hydrogen bonding, in the crystalline state. rsc.org

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). iu.edu.sanih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed for this purpose. iu.edu.sa Comparing theoretical NMR data with experimental spectra aids in the structural elucidation and conformational analysis of the molecule in solution. iu.edu.satau.ac.il

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Pyrimidine Compound Note: This table is an example based on a benzimidazole-coupled pyrimidine derivative. All values are in cm⁻¹.

| Assignment | Experimental IR | Calculated DFT |

| O-H stretch (water) | 3383 | 3388 |

| C-H stretch (aromatic) | 3106 | 3126 |

| C=O stretch | 1691, 1652 | 1737, 1629 |

| C=N stretch | 1489 | 1490 |

| C-N stretch | 1366 | 1347 |

Data from a study on a 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative. mdpi.com

Noncovalent Interaction (NCI) Analysis and Hirshfeld Surface Studies

Noncovalent interactions (NCIs) play a critical role in the supramolecular assembly and crystal packing of molecules. researchgate.net Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govrsc.org The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov

Hydrogen Bonding Interactions

Hydrogen bonds are among the most significant noncovalent interactions governing the structure of pyrimidine-containing crystals. researchgate.net Hirshfeld surface analysis can identify the donor and acceptor atoms involved in hydrogen bonds, which typically appear as bright red spots on the dnorm surface. nih.govnih.gov

Van der Waals and π-Stacking Interactions

Van der Waals forces and π-stacking interactions are crucial non-covalent interactions that govern the supramolecular assembly and crystal packing of pyrimidine derivatives. uomphysics.netacs.org In the context of this compound, the pyrimidine ring, being an aromatic system, is prone to engage in π-stacking interactions with adjacent molecules. reddit.com These interactions, where the π-orbitals of the aromatic rings overlap, contribute significantly to the stability of the molecular structure in the solid state. acs.orgmdpi.com

Theoretical studies on similar pyrimidine-containing compounds have utilized methods like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) to investigate these weak interactions. uomphysics.netrsc.org For instance, in related sulfonamide derivatives containing a pyrimidine ring, π-π stacking interactions have been identified as key contributors to their crystal structure stability. uomphysics.netacs.org These interactions are characterized by specific intercentroid distances and ring offsets between parallel pyrimidine rings. acs.org

The presence of the methylsulfinyl group in this compound can influence these interactions. The sulfur atom can participate in various non-covalent interactions, further stabilizing the crystal lattice. uomphysics.net Computational models can predict the strength and geometry of these interactions, providing a detailed picture of the molecular arrangement in a crystalline environment.

Table 1: Representative Theoretical Data on π-π Stacking Interactions in Pyrimidine Derivatives

| Interaction Type | Intercentroid Distance (Å) | Ring Offset (Å) |

| Pyrimidine-Pyrimidine | 4.4208 | 2.746 |

| Pyrimidine-Benzene | 3.9722 | 1.702 |

Note: This data is representative of interactions found in related O-benzenesulfonylated pyrimidines and serves as a theoretical example. acs.org

Global Reactivity Descriptors and Quantum Chemical Insights

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, provide a quantitative measure of the chemical reactivity and stability of a molecule. dergipark.org.trresearchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For this compound, these quantum chemical insights can predict its behavior in chemical reactions.

The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons. dergipark.org.tr

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. dergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity. dergipark.org.tr

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. dergipark.org.tr

Theoretical studies on various pyrimidine derivatives have shown that substitutions on the pyrimidine ring significantly influence these reactivity descriptors. nih.gov The electron-withdrawing nature of the pyrimidine ring, coupled with the sulfinyl group, would likely result in a distinct electronic profile for this compound. rsc.org

Table 2: Theoretical Global Reactivity Descriptors for a Representative Pyrimidine Derivative

| Parameter | Symbol | Formula | Representative Value (eV) |

| Ionization Potential | I | -EHOMO | 7.5 |

| Electron Affinity | A | -ELUMO | 1.5 |

| Electronegativity | χ | (I+A)/2 | 4.5 |

| Chemical Hardness | η | (I-A)/2 | 3.0 |

| Chemical Softness | S | 1/η | 0.33 |

| Electrophilicity Index | ω | χ2/(2η) | 3.375 |

Note: The values are hypothetical and for illustrative purposes, based on the principles described in the cited literature. dergipark.org.tr

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. rsc.orgresearchgate.net Pyrimidine derivatives have been identified as promising candidates for NLO materials due to the π-deficient nature of the pyrimidine core, which facilitates the creation of push-pull molecular systems. rsc.orgrsc.org Computational quantum chemistry plays a crucial role in the theoretical evaluation and design of new NLO materials. rsc.org

The NLO properties of a molecule are determined by its response to an applied electric field, quantified by the polarizability (α) and the first and second hyperpolarizabilities (β and γ). acs.org Theoretical calculations, often employing DFT methods, can predict these properties. tandfonline.comresearchgate.net For this compound, the presence of the electron-withdrawing pyrimidine ring and the sulfinyl group could lead to significant intramolecular charge transfer, a key requirement for a high NLO response. acs.org

Studies on other pyrimidine derivatives have demonstrated that the nature and position of substituents have a profound effect on the NLO properties. acs.org For instance, the introduction of donor and acceptor groups can enhance the hyperpolarizability values. researchgate.net The theoretical evaluation of this compound would involve optimizing its geometry and then calculating the polarizability and hyperpolarizability tensors to predict its potential as an NLO material.

Table 3: Theoretically Calculated NLO Properties for a Representative Pyrimidine Derivative

| Property | Symbol | Representative Value (esu) |

| Dipole Moment | µ | 4.5 x 10-18 |

| Mean Polarizability | <α> | 25 x 10-24 |

| First Hyperpolarizability | βtot | 150 x 10-30 |

| Second Hyperpolarizability | γtot | 3.7 x 104 au |

Note: These values are illustrative and based on findings for various pyrimidine derivatives to demonstrate the scope of theoretical NLO evaluations. acs.orgresearchgate.net

Mechanistic Biological Studies and Structure Activity Relationship Analysis of 5 Methylsulfinyl Pyrimidine Analogs

In Vitro Enzyme Inhibition Mechanisms by Pyrimidine (B1678525) Sulfoxide (B87167) Derivatives

Pyrimidine sulfoxide derivatives have demonstrated a capacity to inhibit a range of enzymes through various interaction mechanisms. These inhibitory activities are crucial to their potential therapeutic effects.

The interaction between pyrimidine sulfoxide derivatives and their target enzymes is often characterized by specific binding modes. For instance, in the case of cyclin-dependent kinase 2 (CDK2), the central pyrimidine N1 of the ligand can act as a hydrogen bond acceptor, while the 6-aniline NH group can serve as a hydrogen bond donor. ucl.ac.uk The substitution at various positions on the pyrimidine ring significantly influences the binding thermodynamics. ucl.ac.uk Molecular docking studies have been instrumental in elucidating these interactions, predicting binding scores, and identifying key amino acid residues involved in the binding. ekb.egnih.govchemmethod.comamegroups.orgtandfonline.com For example, docking studies with pyrimidine derivatives and the PARP receptor have shown strong binding affinities, suggesting their potential as PARP inhibitors. amegroups.org

Pyrimidine derivatives are recognized as potent inhibitors of various protein kinases, which are key regulators of cell cycle progression and signal transduction. google.comnih.gov Many of these inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate (B84403) group to the substrate protein. nih.gov The pyrimidine scaffold is a common feature in many kinase inhibitors, with substitutions at the 2, 4, and 5 positions being critical for activity and selectivity. mdpi.com For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been identified as multi-targeted kinase inhibitors. mdpi.com The introduction of a methyl group at the C5 position of the pyrimidine ring has been shown to be important for enzyme potency, particularly against CDK9. acs.org Furthermore, some pyrimidine derivatives exhibit dual inhibitory activity against both CDK2 and CDK9. acs.org The mechanism of inhibition often involves the formation of hydrogen bonds between the pyrimidine core and amino acid residues in the hinge region of the kinase. nih.gov

Several pyrimidine derivatives have been identified as microtubule-targeting agents that function by inhibiting tubulin polymerization. frontiersin.orgjst.go.jp These compounds often bind to the colchicine (B1669291) site on tubulin, leading to the disruption of the microtubule network, which is essential for cell division. frontiersin.orgnih.govnih.gov This disruption ultimately causes cell cycle arrest in the G2/M phase and can induce apoptosis. frontiersin.orgjst.go.jp The binding of these derivatives to tubulin is a key mechanism of their anticancer activity. For instance, a series of diarylpyrimidine derivatives were designed as microtubule destabilizers, and mechanistic studies confirmed their ability to inhibit tubulin polymerization and disorganize microtubules in cancer cells. frontiersin.org Molecular modeling has further revealed that these compounds can interact with the colchicine binding site of tubulin. frontiersin.org

Kinase Inhibition Mechanistic Studies

Molecular Target Identification and Engagement Studies for Pyrimidine Sulfoxide Derivatives

Identifying the specific molecular targets of pyrimidine sulfoxide derivatives is crucial for understanding their biological effects and for the development of targeted therapies.

The binding of pyrimidine derivatives to their target receptors is a key determinant of their biological activity. Molecular docking studies have been widely used to predict the binding modes and affinities of these compounds with various receptors. ekb.egnih.govchemmethod.comamegroups.orgnih.gov For example, diaryl pyrimidine derivatives have been shown to bind to the interface of the human cell receptor ACE2 and the spike protein of SARS-CoV-2, suggesting a potential mechanism for inhibiting viral entry. nih.gov In another instance, pyrimidine derivatives have been studied for their interaction with human serum albumin (HSA) to assess their pharmaceutical potential, with binding constants determined through UV-Vis and circular dichroism spectroscopy. mdpi.com The interaction of pyrimidine derivatives with receptors like the PARP receptor has also been investigated, with strong binding affinities indicating potential for PARP inhibition. amegroups.org

The binding of pyrimidine derivatives to their molecular targets can trigger a cascade of events that affect various cellular pathways. For instance, the inhibition of kinases by pyrimidine derivatives can disrupt signaling pathways that regulate cell proliferation, survival, and metastasis. tandfonline.commdpi.com The methylsulfonyl group (–SO₂CH₃) in some pyrimidine derivatives acts as a strong electron-withdrawing group, which can influence the compound's reactivity and interaction with cellular components. Pyrimidine derivatives have been shown to interact with pathways involved in inflammation, such as the cyclooxygenase (COX) pathway. rsc.org Furthermore, the disruption of microtubule dynamics by pyrimidine derivatives that bind to tubulin directly impacts the cell cycle pathway, leading to mitotic arrest. frontiersin.orgjst.go.jp Some pyrimidine derivatives have also been found to interact with glutathione (B108866). nih.gov

Receptor Binding Mechanistic Analysis

Structure-Activity Relationship (SAR) Investigations of Pyrimidine Sulfoxide Variations

The biological activity of pyrimidine sulfoxide analogs is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by systematically modifying the chemical scaffold and observing the resulting changes in biological potency and selectivity. These investigations often focus on the pyrimidine core, the sulfoxide group, and various substituents attached to the ring system.

Influence of Substituent Modifications on Molecular Interactions

The nature, size, and electronic properties of substituents on the pyrimidine ring profoundly influence how these molecules interact with their biological targets. The methylsulfonyl group (–SO₂CH₃), an oxidized form of the methylsulfinyl group, is a strong electron-withdrawing group that polarizes the pyrimidine ring, enhancing its electrophilic character and making it a versatile intermediate for nucleophilic aromatic substitution reactions. This modification significantly increases polarity, which can improve water solubility but may decrease membrane permeability.

In the context of kinase inhibition, SAR studies on 2,4,5-trisubstituted pyrimidines have yielded detailed insights. cardiff.ac.uk The substitution at the C-5 position of the pyrimidine ring is particularly critical for modulating potency and selectivity. For instance, in a series of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the introduction of a methyl group at the C-5 position was found to be optimal for achieving selectivity against other kinases like CDK2. cardiff.ac.uk In contrast, replacing the C-5 methyl group with a trifluoromethyl group, despite being a strong electron-withdrawing group, led to a loss of potency against both CDK9 and CDK2, likely due to steric effects. cardiff.ac.uk This highlights that both the electronic and steric properties of C-5 substituents are critical determinants of kinase inhibition. cardiff.ac.uk

Further SAR exploration has shown:

Halogens: C-5 chloro and bromo analogs exhibited different selectivity profiles, which is attributed to their differing electronic properties, given their similar sizes. cardiff.ac.uk

Bulky Groups: Replacement of a methylthio group with bulkier substituents can lead to reduced activity due to steric clashes with the target protein. Similarly, a C-5 vinyl substituent was not well-tolerated in CDK9 inhibitors, reinforcing the importance of substituent size. cardiff.ac.uk

Ionizable Groups: The addition of a positively ionizable group to the pyrimidine ring in certain scaffolds can modify absorption, distribution, metabolism, and excretion (ADME) characteristics without significantly affecting the efficiency of their interaction with the receptor. acs.org

The table below summarizes the impact of C-5 substituent modifications on the activity of pyrimidine-based CDK9 inhibitors. cardiff.ac.uk

| C-5 Substituent | CDK9 Ki (nM) | CDK2 Ki (nM) | CDK9/CDK2 Selectivity | Cellular Potency (GI50, µM) | Rationale |

| Methyl (in analog 30h) | 28 | 2460 | ~88-fold | 0.36 - 0.86 | Optimal for selectivity. cardiff.ac.uk |

| Methyl (in analog 30i) | 20 | 560 | ~28-fold | 0.36 - 0.86 | Methylation of piperazine (B1678402) decreased selectivity. cardiff.ac.uk |

| Trifluoromethyl (in analogs 30n, 30o) | >100 | >1000 | 10-40-fold | 3.05 - 25.0 | Loss of potency, likely due to steric hindrance. cardiff.ac.uk |

| Bromo (in analog 30q) | 32 | 520 | ~16-fold | Not specified | Comparable selectivity to chloro analog. cardiff.ac.uk |

| Vinyl (in analog 30p) | >100 | >1000 | Not specified | >25 | Not tolerated, likely due to steric effects. cardiff.ac.uk |

Data synthesized from a study on 2,4,5-trisubstituted pyrimidine CDK9 inhibitors. cardiff.ac.uk

Positional Isomerism and Stereochemical Effects on Biological Activity

The specific placement of substituents on the pyrimidine ring (positional isomerism) and the three-dimensional arrangement of atoms (stereochemistry) are critical factors that dictate biological outcomes. Moving a substituent from one position to another can drastically alter a compound's activity, selectivity, and pharmacokinetic properties.

Antimicrobial Action Mechanisms of Pyrimidine Sulfoxide Derivatives

Pyrimidine derivatives, including those with sulfoxide or related sulfur-containing functional groups, exhibit a broad spectrum of antimicrobial activities. They have been tested against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli, and various fungal strains, including Candida albicans and Aspergillus flavus. nih.govresearchgate.netnih.gov

The mechanisms underlying these antimicrobial effects are diverse. A prominent mechanism for some pyrimidine analogs is the inhibition of essential bacterial enzymes. For example, certain 1,2,4-triazolo[1,5-a]pyrimidines have been identified as potent inhibitors of DNA gyrase , an enzyme crucial for bacterial DNA replication. rsc.org Compounds acting via this mechanism showed high activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.25–2.0 μg/mL. rsc.org Macromolecular synthesis assays have also pointed to the inhibition of cell-wall biosynthesis as the target for some pyrimidine carboxamide derivatives. rsc.org

Another key target for pyrimidine-based antimicrobials is kinase inhibition . In the context of malaria, pyrimidine derivatives have been investigated as inhibitors of essential plasmodial kinases like PfGSK3 and PfPK6, which are novel targets for overcoming drug resistance.

The table below presents the antimicrobial activity of selected pyrimidine derivatives against various microorganisms.

| Compound Class/Derivative | Target Microorganism | Activity (MIC) | Reference |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine (A5) | E. coli, S. aureus, S. epidermidis | 3.9 µg/mL | rsc.org |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine (A5) | Methicillin-resistant S. aureus (MRSA) | 7.8 µg/mL | rsc.org |

| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a) | E. coli | 6.5 µM | bohrium.com |

| 1,2,4-triazolo[1,5-a]pyrimidine derivatives | Gram-positive & Gram-negative bacteria | 0.25–2.0 µg/mL | rsc.org |

| Imidazo[1,2-a]pyrimidine derivatives | Various bacteria and fungi | Good activity reported | mdpi.com |

Antioxidant Mechanisms of Pyrimidine Sulfoxide Derivatives

Several classes of pyrimidine derivatives have demonstrated significant antioxidant properties, acting through various mechanisms to counteract oxidative stress. ijpsonline.comijpsonline.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Pyrimidine-based compounds can mitigate this damage by inhibiting oxidative enzymes or by directly scavenging free radicals. ijpsonline.com

One of the primary antioxidant mechanisms is the inhibition of lipid peroxidation . nih.gov Certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to be potent inhibitors of lipid peroxidation. nih.gov Another key mechanism is the inhibition of lipoxygenase (LOX) , an enzyme involved in the inflammatory pathway and the generation of oxidative products. nih.govresearchgate.net

Furthermore, some pyrimidine derivatives can directly reduce the levels of free radicals, confirming their antioxidant capabilities. mdpi.com The antioxidant potential of these compounds is often evaluated using a variety of in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and reducing power assays. ijpsonline.comijpsonline.com

The table below shows the inhibitory concentrations of several pyrido[2,3-d]pyrimidine derivatives against soybean lipoxygenase. nih.gov

| Compound | Lipoxygenase Inhibition (IC50) |

| Pyrimidine derivative 2a | 42 µM |

| Pyrimidine derivative 2f | 47.5 µM |

| Chalcone 1g | 17 µM |

Data from a study on pyrido[2,3-d]pyrimidine derivatives. nih.gov

Interactions with Biomolecules (e.g., glutathione, thiols) and Metabolic Transformation Pathways

Studies have shown that some pyrimidine derivatives interact with glutathione. nih.gov This interaction is often part of a major detoxification pathway where GSH conjugates to drugs or their metabolites, making them more water-soluble and facilitating their excretion from the body. drugbank.com This process is typically catalyzed by glutathione S-transferase (GST) enzymes. drugbank.com The cysteine required for the synthesis of GSH can be produced via the transsulfuration pathway, which is interconnected with other essential metabolic routes like one-carbon metabolism that also fuels pyrimidine synthesis. nih.govmdpi.com

Once a glutathione conjugate is formed, it can be further metabolized. The degradation of GSH conjugates is a catabolic pathway that can be carried out by both human and microbial enzymes. nih.gov The initial steps, often facilitated by enzymes like γ-glutamyltransferase (GGT), involve the removal of glutamic acid and glycine (B1666218) from the glutathione moiety, leading to a cysteine-S-conjugate that can undergo further transformations. nih.gov

Molecular Docking Studies for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing critical insights into molecular interactions and guiding rational drug design. Numerous docking studies have been performed on pyrimidine derivatives to elucidate their mechanism of action and to rationalize their observed biological activities.

These studies have identified a wide range of potential protein targets for pyrimidine analogs, including:

Kinases: Docking studies have been instrumental in understanding how pyrimidine derivatives inhibit various kinases, such as Epidermal Growth Factor Receptor (EGFR), C-Kit Tyrosine Kinase, and Cyclin-Dependent Kinases (CDKs). mdpi.cominnovareacademics.in

Inflammatory Enzymes: The anti-inflammatory potential of some pyrimidines has been linked to their ability to bind to enzymes like Cyclooxygenase-2 (COX-2). bohrium.com

Other Enzymes: Other identified targets include Carbonic Anhydrase IX (CA IX), a protein implicated in cancer, and the Main Protease (Mpro) of the SARS-CoV-2 virus. innovareacademics.intandfonline.com

Docking analyses reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site of the target protein. For example, a potent pyrimidine analog showed a strong binding affinity for COX-2 (-9.0 kcal/mol) by forming three hydrogen bonds with active site residues. bohrium.com

The following table summarizes the results from molecular docking studies of various pyrimidine derivatives with their respective protein targets.

| Pyrimidine Derivative Class | Protein Target | Binding Affinity / Score | Key Findings | Reference |

| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a) | COX-2 | -9.0 kcal/mol | Stronger binding affinity than standard drug celecoxib (B62257) (-8.8 kcal/mol). bohrium.com | bohrium.com |

| 5-deazaalloxazine analogs | C-Kit Tyrosine Kinase (1t46) | Good binding free energy | Correlated with in vitro antitumor activity. mdpi.com | mdpi.com |

| Various pyrimidine analogs | EGFR | Lower binding energy than reference | Suggests strong interaction and potential for inhibition. innovareacademics.in | innovareacademics.in |

| Various pyrimidine analogs | Carbonic Anhydrase IX (CA IX) | Lower binding energy than reference | Suggests strong interaction and potential for inhibition. innovareacademics.in | innovareacademics.in |

| Pyrido[2,3-d]pyrimidine derivatives | EGFR, Estrogen Receptor alpha | Not specified | Investigated binding modes with various cancer-related proteins. nih.gov | nih.gov |

Conclusion and Future Research Directions

Summary of Current Research Landscape for 5-(Methylsulfinyl)pyrimidine

Direct and extensive research focused exclusively on this compound is not widely documented in current literature, suggesting it is likely utilized as a synthetic intermediate rather than an end-product. However, the research landscape can be inferred from studies on its close chemical relatives, particularly the corresponding sulfone, 5-(methylsulfonyl)pyrimidine (B15125738), and other isomeric pyrimidine (B1678525) sulfoxides.

The methylsulfonyl group (–SO₂CH₃) is a strong electron-withdrawing group that activates the pyrimidine ring for nucleophilic substitution. Studies on 5-(methylsulfonyl)pyrimidine show it readily reacts with nucleophiles. The sulfonyl group can act as a leaving group, facilitating the synthesis of new derivatives. smolecule.com This high reactivity is a key feature, making such compounds valuable precursors in medicinal chemistry. For instance, they exhibit significant reactivity with biological thiols like cysteine and glutathione (B108866), forming stable adducts that can influence cellular processes. smolecule.com This reactivity profile suggests that this compound, while perhaps less reactive than its sulfone counterpart, would still be an electrophilic species of interest for covalent modification of biological targets.

The primary research application for related pyrimidine sulfoxides and sulfones appears to be in the development of enzyme inhibitors, particularly kinase inhibitors for oncology. rsc.org The sulfoxide (B87167) or sulfone moiety can be crucial for binding affinity and metabolic stability.

Table 1: Reactivity Profile of the Related Compound 5-(Methylsulfonyl)pyrimidine

| Reaction Type | Reagents/Conditions | Outcome | Significance | Reference |

| Nucleophilic Substitution | Cysteine | Formation of stable S-heteroarylated adducts | Potential for covalent enzyme inhibition | smolecule.com |

| Ring Cleavage | Primary amines | Yields dipentyliminopropane | Indicates reactivity in biological amine-rich environments | smolecule.com |

Emerging Avenues in Synthetic Pyrimidine Sulfoxide Chemistry

The synthesis of pyrimidine sulfoxides like this compound is typically achieved through the controlled oxidation of the corresponding methylthio-pyrimidine precursor. The synthesis of the precursor, 5-bromo-2-(methylthio)pyrimidine, can be accomplished by reacting 5-bromo-2-chloropyrimidine (B32469) with methyl mercaptan. chemicalbook.com Subsequent oxidation, for example using agents like hydrogen peroxide in acetic acid, can yield the sulfoxide. rsc.org

Emerging synthetic strategies in sulfoxide chemistry offer more refined control and novel reaction pathways.

Interrupted Pummerer Reaction: This reaction allows for the functionalization of sulfoxides. Under acidic conditions, activation of the sulfoxide can lead to intramolecular cyclization or intermolecular reactions, enabling the formation of complex heterocyclic systems from pyridine- and pyrimidine-derived sulfoxides. acs.org

Metal-Free Cross-Coupling: Recent developments have established transition-metal-free protocols for the cross-coupling of aryl methyl sulfoxides with alcohols. Computational studies suggest the reaction proceeds through a nucleophilic addition of an alkoxide to the sulfoxide, followed by intramolecular migration and fragmentation. rsc.org This method was successfully used to derivatize a complex pyrimidine sulfoxide, highlighting its utility in medicinal chemistry. rsc.org

Scaffold Hopping and Derivatization: The pyrimidine sulfoxide core is a versatile scaffold. Modern synthetic approaches focus on its rapid derivatization to build libraries of compounds for biological screening. For example, using 2,4,5-trichloropyrimidine (B44654) as a starting material, new derivatives can be synthesized via sequential nucleophilic substitution and Buchwald–Hartwig reactions to explore structure-activity relationships (SAR). rsc.org

Perspectives on Advanced Theoretical Modeling and Computational Studies

Computational chemistry provides powerful tools to predict the properties, reactivity, and biological interactions of molecules like this compound, guiding synthesis and rational drug design.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, stability, and reactivity of molecules. jchemrev.com For pyrimidine derivatives, DFT can predict geometrical parameters (bond lengths and angles), thermodynamic properties, and spectroscopic characteristics. jchemrev.com Such studies could elucidate the influence of the methylsulfinyl group at the C5 position on the electron distribution of the pyrimidine ring, predicting its reactivity towards nucleophiles.

Molecular Docking: This is a key in silico technique to predict the binding orientation of a small molecule within the active site of a target protein. researchgate.net For pyrimidine sulfoxides designed as enzyme inhibitors (e.g., against kinases), docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. rsc.orgmdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the ligand-protein complex over time in a simulated biological environment. mdpi.com A recent study on a pyrimidine-tethered EGFR inhibitor used a 300-nanosecond MD simulation to confirm the stability of the docked complex, adding confidence to the predicted binding mode. mdpi.com

ADME Prediction: Computational tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to avoid costly failures in later stages of drug development. frontiersin.org

Table 2: Application of Computational Methods to Pyrimidine Sulfoxide Research

| Computational Method | Application | Potential Insights for this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and reactivity | Predict bond angles, charge distribution, and sites susceptible to nucleophilic attack. |

| Molecular Docking | Prediction of binding modes in protein active sites | Identify potential biological targets (e.g., kinases) and key binding interactions. |

| Molecular Dynamics (MD) | Assessment of ligand-protein complex stability | Confirm the stability of binding to a target protein over time. |

| ADME/Tox Prediction | Estimation of pharmacokinetic and toxicity profiles | Forecast drug-likeness, metabolic stability, and potential toxicity. |

Future Directions in Mechanistic Biological Research and Rational Design of Pyrimidine Sulfoxides

Future research on pyrimidine sulfoxides is poised to leverage these advanced synthetic and computational tools for the rational design of novel therapeutic agents.

Rational Design of Kinase Inhibitors: The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design. mdpi.combeilstein-journals.org The strategic placement of a sulfoxide group can be explored to achieve specific goals. For instance, replacing a sulfone with a sulfoxide introduces a chiral center and alters polarity, which can fine-tune binding affinity and pharmacokinetic properties. rsc.org A successful strategy involved modifying ceritinib, an ALK inhibitor, by replacing its sulfone group with a sulfoxide, leading to new lead compounds with excellent in vivo anti-tumor activity. rsc.org

Mechanistic Studies: Beyond simply identifying active compounds, future work must focus on elucidating their mechanism of action. For pyrimidine-based anticancer agents, this includes assays to confirm target engagement (e.g., EGFR inhibition), studies on downstream signaling pathways (e.g., apoptosis induction), and cell cycle analysis. rsc.orgmdpi.com For this compound or its derivatives, a key investigation would be to determine if it acts as a covalent inhibitor by reacting with cysteine residues in target proteins, a reactivity suggested by its sulfone analog. smolecule.com

Exploring New Biological Targets: While oncology is a major focus, the versatility of the pyrimidine scaffold allows for its application against a wide range of targets. Pyrimidine derivatives have been investigated for antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgbldpharm.com Future research could rationally design this compound derivatives for novel targets, such as those involved in inflammatory diseases, by exploring their ability to modulate pathways like the TLR4/NF-κB axis. rsc.org

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for optimizing lead compounds. This involves synthesizing a series of analogs where specific positions on the pyrimidine ring or substituents are modified. For example, studies have shown that even minor changes, like replacing a methyl group with an ethyl group on the pyrimidine core, can significantly impact biological activity and toxicity. rsc.org A systematic exploration of substituents around the this compound core would be a logical next step to develop potent and selective bioactive molecules.

Q & A

Q. What are the recommended safety protocols for handling 5-(Methylsulfinyl)pyrimidine in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Toxic vapors generated during reactions (e.g., sulfinyl intermediates) necessitate the use of fume hoods or gloveboxes for containment. Post-experiment waste must be segregated into halogenated and non-halogenated containers for specialized disposal to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

- Oxidation control : Use stoichiometric oxidants like meta-chloroperbenzoic acid (mCPBA) under inert atmospheres to selectively convert methylthio to methylsulfinyl groups.

- Temperature modulation : Lower reaction temperatures (e.g., 0–25°C) reduce side reactions, such as over-oxidation to sulfones .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) effectively isolates the product. Validate purity via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.3–9.1 ppm; methylsulfinyl group at δ 2.7–3.1 ppm).

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 185.05).

- X-ray crystallography : Resolves stereochemical ambiguities in the sulfinyl group (S=O bond length ~1.45 Å) .

Advanced Research Questions

Q. How do steric and electronic effects of the methylsulfinyl group influence reactivity in cross-coupling reactions?

The methylsulfinyl group acts as a directing group in palladium-catalyzed C–H activation. Its electron-withdrawing nature enhances electrophilic substitution at the C5 position of pyrimidine. Steric hindrance from the sulfinyl group can slow down reactions, requiring ligand optimization (e.g., XPhos or SPhos ligands) to improve catalytic turnover .

Q. What strategies mitigate data contradictions in biological activity studies of methylsulfinyl-pyrimidine derivatives?

- Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity).

- Structural analogs : Compare activity of this compound with its methylthio or sulfone derivatives to isolate the sulfinyl group’s contribution .

- Computational modeling : Molecular docking (AutoDock Vina) identifies binding affinities with target proteins (e.g., GSK-3β), reconciling discrepancies between in vitro and in vivo results .

Q. How can skeletal editing techniques modify the pyrimidine core of this compound for novel applications?

Recent methods involve:

- Ring contraction : Treating pyrimidine with triflic anhydride in HFIP solvent at 60°C converts the six-membered ring to a five-membered heterocycle (e.g., pyrrole derivatives), retaining the sulfinyl group. Yields vary (20–65%) based on steric hindrance .

- Nucleophilic displacement : Replace the sulfinyl group with amines or thiols under basic conditions (K₂CO₃/DMF) to generate diversely functionalized pyrimidines .

Q. What role does the methylsulfinyl group play in enhancing metabolic stability of pyrimidine-based drug candidates?

The sulfinyl group improves pharmacokinetics by:

Q. How can researchers resolve challenges in stereochemical analysis of the sulfinyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.